Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt is a chemical compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, where the amino group is substituted with a carboxymethyl group, and it is neutralized with potassium ions. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt typically involves the reaction of 2-aminobenzoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminobenzoic acid attacks the carbon atom of chloroacetic acid, resulting in the formation of the carboxymethyl group. The product is then neutralized with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions, and continuous monitoring of the reaction progress. The final product is purified through crystallization or other separation techniques to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt involves its interaction with specific molecular targets. The carboxymethyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity, protein-protein interactions, and other cellular processes. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-[(Carboxymethyl)amino]benzoic acid: Similar structure but without the potassium salt.
2-Aminobenzoic acid: Lacks the carboxymethyl group.
Benzoic acid: The parent compound without any substitutions.
Uniqueness
Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt is unique due to the presence of both the carboxymethyl group and the potassium salt. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. The dipotassium salt form enhances its solubility and stability, which is advantageous in various experimental conditions.
Properties
CAS No. |
67893-41-8 |
---|---|
Molecular Formula |
C9H7K2NO4 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
dipotassium;2-(carboxylatomethylamino)benzoate |
InChI |
InChI=1S/C9H9NO4.2K/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14;;/h1-4,10H,5H2,(H,11,12)(H,13,14);;/q;2*+1/p-2 |
InChI Key |
TVYHQNJYGREIOE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])NCC(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.